molecular formula C14H22O2 B14305619 Butyl 4-(propan-2-yl)cyclohexa-1,3-diene-1-carboxylate CAS No. 116472-05-0

Butyl 4-(propan-2-yl)cyclohexa-1,3-diene-1-carboxylate

Cat. No.: B14305619
CAS No.: 116472-05-0
M. Wt: 222.32 g/mol
InChI Key: KCOQFDOOHOWDSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 4-(propan-2-yl)cyclohexa-1,3-diene-1-carboxylate is an organic compound that belongs to the class of cyclohexadienes. This compound is characterized by a cyclohexa-1,3-diene ring substituted with a butyl ester group and an isopropyl group. It is a colorless liquid with a distinct chemical structure that makes it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-(propan-2-yl)cyclohexa-1,3-diene-1-carboxylate typically involves the esterification of 4-(propan-2-yl)cyclohexa-1,3-diene-1-carboxylic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the desired compound from any by-products.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(propan-2-yl)cyclohexa-1,3-diene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds in the cyclohexa-1,3-diene ring to single bonds, forming cyclohexane derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.

    Substitution: Nucleophiles such as alcohols or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, cyclohexane derivatives, and various ester derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Butyl 4-(propan-2-yl)cyclohexa-1,3-diene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism by which Butyl 4-(propan-2-yl)cyclohexa-1,3-diene-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexa-1,3-diene: A simpler analog without the ester and isopropyl groups.

    Cyclohexane: A fully saturated analog with no double bonds.

    Butyl cyclohexane carboxylate: An ester derivative without the diene structure.

Uniqueness

Butyl 4-(propan-2-yl)cyclohexa-1,3-diene-1-carboxylate is unique due to its combination of a cyclohexa-1,3-diene ring with both an ester and an isopropyl group. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Properties

CAS No.

116472-05-0

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

butyl 4-propan-2-ylcyclohexa-1,3-diene-1-carboxylate

InChI

InChI=1S/C14H22O2/c1-4-5-10-16-14(15)13-8-6-12(7-9-13)11(2)3/h6,8,11H,4-5,7,9-10H2,1-3H3

InChI Key

KCOQFDOOHOWDSH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(CC1)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.